2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. The benzimidazole ring is often synthesized through the condensation of o-phenylenediamine with formic acid or other aldehydes, followed by cyclization. The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling under optimized conditions. The use of catalysts and specific solvents can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The thiazole ring may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-benzimidazol-2-yl)propyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
- 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine (DMBI-H)
Uniqueness
2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is unique due to its specific combination of benzimidazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H24N4OS |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-methyl-N-[3-(1-methylbenzimidazol-2-yl)propyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H24N4OS/c1-12(2)18-17(21-13(3)25-18)19(24)20-11-7-10-16-22-14-8-5-6-9-15(14)23(16)4/h5-6,8-9,12H,7,10-11H2,1-4H3,(H,20,24) |
InChI Key |
PQENBEOMZDWUEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NCCCC2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
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